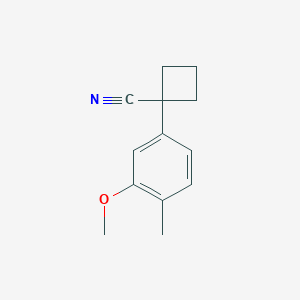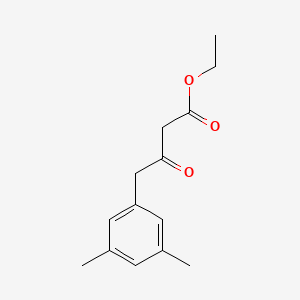
5-(Thiophen-3-yl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-3-yl)pyrimidin-2-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. Thiophene is a sulfur-containing five-membered ring, while pyrimidine is a nitrogen-containing six-membered ring. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol can be achieved through several methods. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction produces 4-substituted-6-thiophenopyrimidines, which can then be further modified to obtain the desired compound .
Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative. This derivative can then be converted to this compound through various chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the preparation of the starting materials, the cyclization or condensation reactions, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiophen-3-yl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can yield a wide range of substituted pyrimidine and thiophene derivatives.
Applications De Recherche Scientifique
5-(Thiophen-3-yl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-3-yl)pyrimidin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
In terms of its cytotoxic activity, the compound can induce apoptosis in cancer cells by activating various signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
5-(Thiophen-3-yl)pyrimidin-2-ol can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are known for their anticancer and antiviral activities.
The uniqueness of this compound lies in the combination of both thiophene and pyrimidine rings, which can lead to enhanced biological activities and unique chemical properties.
Similar Compounds
- 4-(Thiophen-2-yl)pyrimidine
- 6-(Thiophen-2-yl)pyrimidine
- 2-(Thiophen-2-yl)pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
These compounds share structural similarities with this compound and exhibit comparable biological activities.
Propriétés
Numéro CAS |
1111113-74-6 |
|---|---|
Formule moléculaire |
C8H6N2OS |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-3-7(4-10-8)6-1-2-12-5-6/h1-5H,(H,9,10,11) |
Clé InChI |
LVSXKHUUGPIHCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CNC(=O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)



![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)




